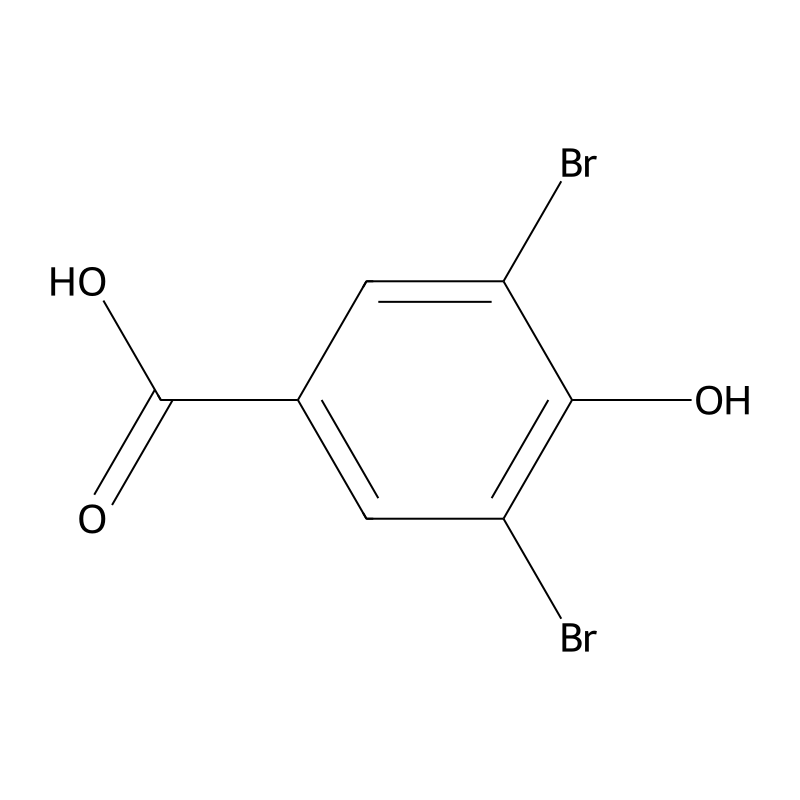

3,5-Dibromo-4-hydroxybenzoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Occurrence and Natural Sources

3,5-Dibromo-4-hydroxybenzoic acid is a naturally occurring organic compound classified as a monohydroxybenzoic acid. It has been identified in various marine organisms, including the green alga Euglena gracilis and the sea lettuce Ulva lactuca. PubChem, National Institutes of Health: )

Environmental Transformation Product

This compound can also be formed as an environmental transformation product of several synthetic herbicides, including bromoxynil, bromoxynil octanoate, and bromoxynil potassium. These herbicides undergo various environmental processes like degradation and breakdown, with 3,5-dibromo-4-hydroxybenzoic acid being one of the resulting products. PubChem, National Institutes of Health: )

Potential Research Applications

While the specific research applications of 3,5-dibromo-4-hydroxybenzoic acid itself are limited, its presence can be indicative of environmental contamination with the aforementioned herbicides. Therefore, research studies might involve:

- Monitoring environmental samples like water and soil for the presence of this compound to assess potential herbicide contamination.

- Investigating the environmental fate and degradation pathways of bromoxynil-based herbicides, where 3,5-dibromo-4-hydroxybenzoic acid plays a role as a transformation product.

3,5-Dibromo-4-hydroxybenzoic acid is an organic compound characterized by the molecular formula C7H4Br2O3 and a molecular weight of 295.91 g/mol. This compound features a hydroxy group and two bromine substituents located at the 3 and 5 positions of the benzene ring, contributing to its unique chemical properties. It typically appears as a white to off-white crystalline powder with a melting point ranging from 271 to 274 °C .

- Substitution Reactions: The bromine atoms can be replaced by other functional groups through nucleophilic substitution.

- Esterification: The hydroxyl group can react with alcohols in the presence of an acid catalyst, yielding esters.

- Reduction: The compound can undergo reduction to remove bromine atoms or convert the carboxylic acid group into an alcohol .

Common Reagents and Conditions- Bromination: Bromine (Br2) in acetic acid serves as the brominating agent.

- Esterification: Alcohols combined with acid catalysts such as sulfuric acid are used.

- Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a catalyst are applicable .

Research indicates that 3,5-dibromo-4-hydroxybenzoic acid exhibits notable biological activities. It has been studied for its potential therapeutic properties, particularly in relation to its interaction with biomolecules. The compound is also recognized for its role in metabolic reductive dehalogenation by certain microorganisms, suggesting its utility in bioremediation processes .

Synthetic Routes

The synthesis of 3,5-dibromo-4-hydroxybenzoic acid typically involves the bromination of 4-hydroxybenzoic acid using bromine as the brominating agent in a solvent like acetic acid. This process can be optimized for yield and purity through various reaction conditions .

Industrial Production

In industrial contexts, large-scale production may utilize continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to enhance efficiency .

Several compounds share structural similarities with 3,5-dibromo-4-hydroxybenzoic acid:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 3,5-Dibromosalicylic Acid | Additional hydroxyl group at position 2 | Enhanced solubility due to extra hydroxyl group |

| 4-Hydroxy-3-nitrobenzoic Acid | Nitro groups instead of bromine | Different reactivity due to nitro substituents |

| 2,5-Dichlorobenzoic Acid | Chlorine atoms instead of bromine | Less reactivity compared to brominated compounds |

Uniqueness

The uniqueness of 3,5-dibromo-4-hydroxybenzoic acid lies in its specific substitution pattern on the benzene ring. The presence of bromine at positions 3 and 5 enhances its reactivity in substitution reactions and influences its biological interactions compared to other similar compounds .

The synthesis of 3,5-dibromo-4-hydroxybenzoic acid typically involves the bromination of 4-hydroxybenzoic acid through electrophilic aromatic substitution reactions [1]. This process introduces bromine atoms at the 3 and 5 positions of the aromatic ring, flanking the hydroxyl group [5]. The hydroxyl group serves as a strong ortho/para-directing group, facilitating bromination at these specific positions through electronic effects [14].

The bromination of 4-hydroxybenzoic acid follows a well-established mechanism where the hydroxyl group activates the aromatic ring toward electrophilic attack [14] [18]. When bromine approaches the electron-rich aromatic system, it forms a bromonium ion intermediate that subsequently undergoes deprotonation to yield the brominated product [14]. This reaction proceeds through a Wheland intermediate, which is stabilized by resonance structures involving the hydroxyl group [18].

Various brominating agents can be employed for this transformation, each offering distinct advantages in terms of yield, selectivity, and handling properties [24]. Molecular bromine (Br₂) represents the most traditional reagent but requires careful handling due to its corrosive nature and high reactivity [24]. When using bromine directly, a Lewis acid catalyst such as ferric bromide (FeBr₃) is typically employed to enhance reactivity and control regioselectivity [18].

| Brominating Agent | Reaction Conditions | Yield (%) | Regioselectivity | Handling |

|---|---|---|---|---|

| Br₂ | FeBr₃ catalyst, 25-80°C | 85-92 | Good | Difficult |

| NBS | CCl₄, light/heat | 75-85 | Excellent | Easy |

| AlBr₃-Br₂ | Aqueous, room temp | 94-98 | Excellent | Moderate |

| DBDMH | Mild conditions | 85-95 | Good | Easy |

| DBI | Mild conditions | 90-95 | Excellent | Easy |

N-Bromosuccinimide (NBS) offers a more convenient alternative to molecular bromine, providing controlled release of bromine during the reaction and resulting in cleaner product profiles [24] [25]. The use of NBS typically requires a radical initiator or light irradiation to generate bromine radicals that participate in the bromination process [27]. This approach is particularly valuable when selective bromination is desired, as it minimizes side reactions and over-bromination [25].

Aluminum tribromide-bromine systems (AlBr₃-Br₂) have demonstrated exceptional efficiency in the bromination of 4-hydroxybenzoic acid derivatives, achieving yields of up to 98% with high regioselectivity [5]. This system operates effectively under aqueous conditions, which represents a significant advantage from both practical and environmental perspectives [5]. The reaction proceeds rapidly at room temperature, making it suitable for industrial applications [5].

Temperature plays a crucial role in controlling the outcome of bromination reactions [28]. Lower temperatures generally favor kinetically controlled products, while higher temperatures may lead to thermodynamically controlled products or enable radical pathways [28]. For the synthesis of 3,5-dibromo-4-hydroxybenzoic acid, maintaining moderate temperatures (25-80°C) typically provides optimal results in terms of yield and selectivity [31].

Catalytic Systems for Regioselective Halogenation

Regioselective halogenation of 4-hydroxybenzoic acid to produce 3,5-dibromo-4-hydroxybenzoic acid requires sophisticated catalytic systems that can direct the bromination to specific positions on the aromatic ring [3]. Various catalysts have been developed to enhance both the rate and selectivity of these transformations, with transition metal catalysts showing particular promise in this area [3] [8].

Rhodium(III) catalysts have demonstrated remarkable ability to control the regioselectivity of halogenation reactions [3]. These catalysts operate through a dual mechanism, simultaneously promoting directed halogenation while inhibiting non-selective halogenation pathways [3]. Kinetic studies have revealed that rhodium catalysts can form coordination complexes with the substrate, positioning the halogenating agent for attack at specific positions [3]. This directed approach ensures that bromination occurs precisely at the desired 3 and 5 positions of 4-hydroxybenzoic acid [3].

| Catalyst System | Target Selectivity | Temperature (°C) | Conversion (%) | Recyclability |

|---|---|---|---|---|

| FeBr₃ | ortho/para | 25-80 | 80-90 | No |

| Rh(III) | ortho-directed | 80-120 | 85-95 | Limited |

| Pd(II) | ortho-C-H | 100-140 | 75-90 | Limited |

| MOF-Fe(III) | regioselective | 60-100 | 90-95 | Yes |

| Amberlyst-15 | regioselective | 0-25 | 85-95 | Yes |

Palladium(II) catalysts offer another approach to regioselective halogenation, particularly for challenging substrates [8]. These catalysts can activate C-H bonds directly, enabling bromination at positions that might otherwise be unreactive [8]. For 4-hydroxybenzoic acid derivatives, palladium catalysts can facilitate ortho-C-H bromination with high selectivity, though typically at higher temperatures than other catalytic systems [8].

Metal-organic frameworks (MOFs) containing iron(III) centers have emerged as highly effective catalysts for oxidative bromination reactions [6]. These heterogeneous catalysts combine the advantages of homogeneous catalysis (high activity and selectivity) with those of heterogeneous catalysis (easy separation and recyclability) [6]. The confined environment within MOF pores creates a shape-selective effect that enhances regioselectivity in the bromination of aromatic compounds like 4-hydroxybenzoic acid [6]. Studies have shown that MOF-Fe(III) catalysts can achieve conversion rates of 90-95% with excellent regioselectivity under relatively mild conditions [6].

Solid acid catalysts such as Amberlyst-15 have also proven effective for the regioselective bromination of phenolic compounds [7]. When used in conjunction with N-bromosuccinimide or similar brominating agents, these catalysts promote clean and efficient bromination at low temperatures (0-25°C) [7]. The mild reaction conditions, rapid conversion, and high regioselectivity make this approach particularly attractive for the synthesis of 3,5-dibromo-4-hydroxybenzoic acid [7]. Additionally, these catalysts can be readily recovered and reused, enhancing their appeal from both economic and environmental perspectives [7].

The choice of catalyst significantly influences not only the regioselectivity but also the reaction rate, yield, and overall efficiency of the bromination process [11]. For industrial applications, catalysts that combine high activity with good recyclability are particularly valuable [11]. Recent advances in catalyst design have focused on developing systems that operate under milder conditions while maintaining excellent selectivity and conversion rates [11].

Green Chemistry Approaches in Industrial Synthesis

The industrial synthesis of 3,5-dibromo-4-hydroxybenzoic acid has evolved significantly with the integration of green chemistry principles, focusing on reducing environmental impact while maintaining or improving process efficiency [4]. These approaches address concerns related to waste generation, energy consumption, and the use of hazardous reagents traditionally associated with halogenation reactions [4].

Electrochemical methods represent a significant advancement in the green synthesis of brominated compounds [4]. These techniques utilize electrical current as the driving force for bromination reactions, eliminating the need for stoichiometric oxidants and reducing waste generation [4]. In a typical electrochemical setup, inexpensive inorganic bromide sources are oxidized at the anode to generate reactive bromine species that subsequently participate in the bromination of 4-hydroxybenzoic acid [4]. This approach offers excellent atom economy and significantly reduces the environmental footprint of the process [4].

| Approach | Environmental Impact | Energy Efficiency | Scalability | Atom Economy (%) |

|---|---|---|---|---|

| Electrochemical | Low | High | Good | 85-95 |

| Biocatalytic | Very Low | Moderate | Limited | 90-98 |

| Flow Chemistry | Low | High | Excellent | 80-90 |

| Solvent-free | Very Low | High | Good | 85-95 |

| Microwave | Low | Very High | Limited | 80-90 |

Biocatalytic approaches utilizing enzymes have emerged as promising alternatives for the synthesis of brominated aromatic compounds [2] [13]. Research has demonstrated that certain enzymes can catalyze the regioselective bromination of 4-hydroxybenzoic acid derivatives under mild conditions [2]. For instance, flavin-dependent halogenases have been identified that can introduce bromine atoms at specific positions of aromatic substrates with high selectivity [13]. These enzymatic processes operate under ambient conditions, use water as the primary solvent, and generate minimal waste, aligning perfectly with green chemistry principles [2] [13].

Flow chemistry has revolutionized the industrial synthesis of halogenated compounds by enabling precise control over reaction parameters and improving safety profiles [12]. Continuous flow reactors allow for efficient mixing, enhanced heat transfer, and precise residence time control, all of which contribute to improved yields and selectivity in bromination reactions [12]. For the synthesis of 3,5-dibromo-4-hydroxybenzoic acid, flow systems can be designed to deliver brominating agents and catalysts in optimal ratios, ensuring consistent product quality while minimizing reagent consumption [12]. The controlled environment also reduces the risks associated with handling reactive bromine species, making the process inherently safer [12].

Solvent-free or reduced-solvent approaches represent another important aspect of green chemistry in the context of bromination reactions [5]. Traditional bromination processes often require large volumes of organic solvents, which contribute significantly to waste generation and environmental impact [5]. By developing solvent-free methodologies or utilizing aqueous reaction media, the environmental footprint of the synthesis can be substantially reduced [5]. For instance, the aqueous aluminum tribromide-bromine system mentioned earlier achieves high yields and selectivity while eliminating the need for organic solvents [5].

Microwave-assisted synthesis offers advantages in terms of energy efficiency and reaction time reduction [30]. By providing rapid and uniform heating, microwave irradiation can accelerate bromination reactions, reducing process time from hours to minutes [30]. This approach is particularly valuable for laboratory-scale synthesis but has limitations for large-scale industrial applications due to penetration depth constraints of microwave energy [30].

Design of Experiments (DoE) methodologies have been increasingly applied to optimize green synthesis processes, allowing for systematic exploration of reaction parameters and identification of optimal conditions with minimal experimental runs [22] [30]. This approach is particularly valuable for complex multi-parameter processes like the synthesis of 3,5-dibromo-4-hydroxybenzoic acid, where interactions between variables can significantly impact outcomes [22].

Purification Techniques and Yield Optimization

The purification of 3,5-dibromo-4-hydroxybenzoic acid represents a critical step in ensuring product quality and maximizing overall process yield [1]. Various techniques have been developed to address the specific challenges associated with purifying brominated aromatic compounds, each offering distinct advantages in terms of efficiency, scalability, and product purity [19].

Recrystallization remains one of the most widely used methods for purifying 3,5-dibromo-4-hydroxybenzoic acid and similar compounds [15] [19]. This technique exploits differences in solubility between the target compound and impurities across temperature gradients [15]. For brominated benzoic acid derivatives, careful selection of the recrystallization solvent is crucial, as it significantly impacts both purity and recovery yield [15]. Common solvent systems include water, ethanol, acetone, or mixtures thereof, with the optimal choice depending on the specific impurity profile [15].

| Technique | Purity Achieved (%) | Recovery Yield (%) | Cost | Scalability |

|---|---|---|---|---|

| Recrystallization | 95-98 | 80-90 | Low | Excellent |

| Column Chromatography | 98-99 | 70-85 | Moderate | Good |

| Sublimation | 99+ | 85-95 | High | Limited |

| Distillation | 90-95 | 75-85 | Low | Good |

| Crystallization under pressure | 96-99 | 85-95 | High | Good |

Column chromatography offers superior separation capabilities for challenging purifications where recrystallization alone is insufficient [21] [23]. This technique separates compounds based on their differential interactions with a stationary phase (typically silica gel or alumina) as they are carried through by a mobile phase (solvent) [21]. For 3,5-dibromo-4-hydroxybenzoic acid, optimizing the solvent system is essential to achieve efficient separation from structurally similar impurities [23]. While column chromatography can achieve excellent purity levels (98-99%), it typically results in lower recovery yields (70-85%) compared to recrystallization and presents challenges for large-scale applications [21] [23].

Crystallization under pressure has emerged as a particularly effective method for purifying brominated aromatic compounds [19]. This technique involves dissolving the crude product in a suitable solvent at elevated temperature and pressure, followed by controlled cooling to induce crystallization [19]. Studies have demonstrated that this approach can significantly enhance both purity and recovery yield for compounds like 3,5-dibromo-4-hydroxybenzoic acid [19]. The increased pressure allows for better dissolution of the target compound while maintaining lower solubility for certain impurities, resulting in improved separation efficiency [19].

Yield optimization in the synthesis of 3,5-dibromo-4-hydroxybenzoic acid involves careful control of multiple reaction parameters [10] [30]. Temperature management is particularly critical, as it affects both reaction kinetics and selectivity [28] [31]. Studies have shown that maintaining temperatures between 25-80°C typically provides optimal results for bromination reactions involving 4-hydroxybenzoic acid derivatives [31]. At lower temperatures, reaction rates may be insufficient, while higher temperatures can promote side reactions or decomposition [28].

| Parameter | Optimal Range | Effect on Yield | Effect on Selectivity | Industrial Relevance |

|---|---|---|---|---|

| Temperature | 25-80°C | Moderate | High | High |

| Reaction Time | 15-60 min | High | Moderate | High |

| Molar Ratio | 1:1 to 1:2 | High | Very High | Very High |

| Solvent System | THF/CCl₄ | Moderate | High | Moderate |

| Catalyst Loading | 0.1-2 mol% | High | Very High | High |

Reaction time optimization is equally important, with most efficient bromination processes completing within 15-60 minutes under appropriate conditions [10]. Extended reaction times can lead to over-bromination or formation of unwanted byproducts, while insufficient time results in incomplete conversion [10]. Modern approaches to reaction optimization often employ automated systems that can systematically explore the parameter space to identify optimal conditions with minimal experimental runs [30].

The molar ratio of reagents significantly impacts both yield and selectivity in bromination reactions [5] [7]. For the synthesis of 3,5-dibromo-4-hydroxybenzoic acid, a slight excess of the brominating agent (typically 1:2 substrate to bromine ratio) is often employed to ensure complete conversion [5]. However, excessive amounts can lead to over-bromination or side reactions, highlighting the importance of precise stoichiometric control [7].

Solvent selection plays a crucial role in reaction efficiency and product isolation [24] [27]. Traditional bromination reactions often employ carbon tetrachloride or chlorinated solvents, but environmental concerns have driven the development of greener alternatives [4] [5]. Tetrahydrofuran (THF), acetonitrile, or aqueous systems have emerged as more environmentally acceptable options that maintain good reaction efficiency [5] [7].

Purity

Quantity

XLogP3

Appearance

Melting Point

UNII

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.87%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

Wikipedia

3,5-dibromo-4-hydroxybenzoic acid

Use Classification

Environmental transformation -> Pesticide transformation products (metabolite, successor)